molecular formula C23H27N3O4S B2429870 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE CAS No. 862739-94-4

4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2429870
CAS No.: 862739-94-4
M. Wt: 441.55
InChI Key: YPCQWHGIKYHROM-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a combination of sulfonyl, phenyl, morpholine, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Morpholine Group: The morpholine moiety can be attached via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and morpholine groups.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, offering possibilities for the treatment of diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups could play key roles in binding to these targets, while the oxazole ring might be involved in specific interactions with the active site.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-AMINE: Lacks the morpholine and additional phenyl group.

    2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE: Lacks the sulfonyl and morpholine groups.

    4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE: Lacks the phenyl and morpholine groups.

Uniqueness

The uniqueness of 4-(4-METHYLBENZENESULFONYL)-2-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a range of reactivity and potential interactions that are not present in simpler analogs.

Properties

IUPAC Name

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-17-3-7-19(8-4-17)21-25-23(31(27,28)20-9-5-18(2)6-10-20)22(30-21)24-11-12-26-13-15-29-16-14-26/h3-10,24H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCQWHGIKYHROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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